![molecular formula C18H15N3O5S B2727054 N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921820-16-8](/img/structure/B2727054.png)

N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

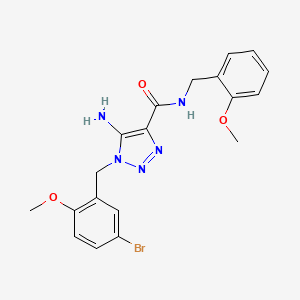

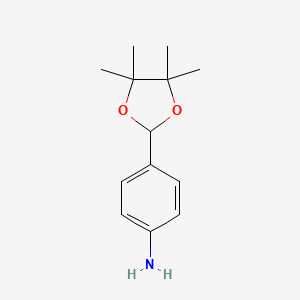

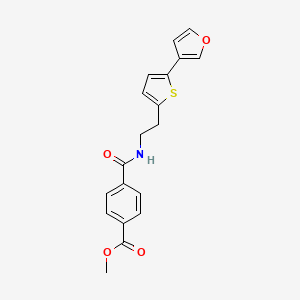

“N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzodioxin ring, a carbamoyl group, a thiazol ring, and a furan ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting product was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The benzodioxin ring, in particular, is a key structural feature . More detailed structural information, including 3D models, may be available in specialized chemical databases or software .Applications De Recherche Scientifique

Synthesis and Reactivity

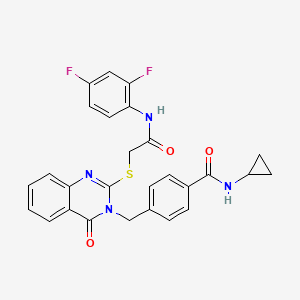

Research on similar compounds has focused on their synthesis and subsequent reactivity. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and related compounds involves coupling reactions followed by electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These synthetic routes are crucial for the development of novel heterocyclic compounds with potential applications in materials science and drug development (Aleksandrov & El’chaninov, 2017).

Biological Activity

Several studies have been conducted to evaluate the biological activities of furan-2-carboxamide derivatives and related compounds. For instance, compounds containing the furan-2-carboxamide moiety have shown antimicrobial activities against a range of gram-positive and gram-negative bacteria as well as fungal species. Such studies are foundational for the discovery of new antimicrobial agents (Patel, Patel, & Shah, 2015).

Anticancer Activity

The design and synthesis of benzo[d]thiazole-2-carboxamide derivatives have also been explored for their potential as epidermal growth factor receptor (EGFR) inhibitors. Some of these compounds have demonstrated moderate to excellent potency against various cancer cell lines, indicating their potential as anticancer agents. This research avenue is particularly promising for developing targeted cancer therapies (Zhang et al., 2017).

Molecular Characterization and Antimicrobial Activity

Furan-2-carboxamide-bearing thiazoles have been synthesized and characterized, demonstrating good antimicrobial activity. Such studies not only contribute to the chemical understanding of these compounds but also highlight their potential utility in developing new antimicrobial agents (Cakmak et al., 2022).

Orientations Futures

The future research directions for this compound could involve further exploration of its potential therapeutic effects, as well as studies to better understand its physical and chemical properties. Given the interest in similar compounds for the treatment of diseases like Alzheimer’s , there could be significant potential for future research in this area.

Mécanisme D'action

Target of Action

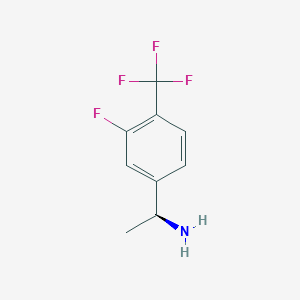

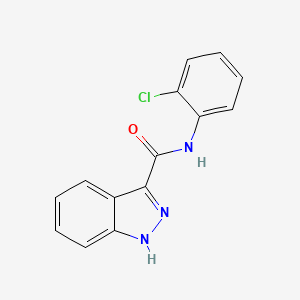

The primary targets of N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects several biochemical pathways. In the nervous system, it disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration . In the inflammatory response, it prevents the synthesis of leukotrienes, molecules that mediate inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include increased acetylcholine levels in the nervous system and reduced inflammation due to decreased leukotriene synthesis . These effects could potentially be harnessed for therapeutic purposes, such as the treatment of Alzheimer’s disease .

Propriétés

IUPAC Name |

N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S/c22-16(19-11-3-4-13-15(8-11)26-7-6-25-13)9-12-10-27-18(20-12)21-17(23)14-2-1-5-24-14/h1-5,8,10H,6-7,9H2,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWUDSCORBHMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-isopropyl-N-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2726974.png)

![(E)-2-amino-N-cyclopentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726979.png)

![N-[(2,5-difluorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2726982.png)

![2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid](/img/structure/B2726985.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2726986.png)

![N-(2-[(4-methyl-2-pyrimidinyl)amino]-1-{[2-(phenylmethylene)hydrazino]carbonyl}vinyl)benzenecarboxamide](/img/structure/B2726988.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-1-(2-fluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B2726991.png)

![(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2726994.png)